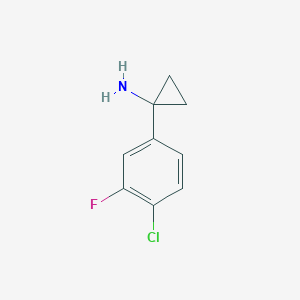![molecular formula C14H17NO5 B11727791 3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid is a complex organic compound with a molecular formula of C14H17NO5 This compound is characterized by the presence of a dimethoxyphenyl group, an ethylcarbamoyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid, which is obtained through the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base.
Ethylation: The intermediate is then subjected to ethylation using ethyl iodide and a strong base such as sodium hydride.
Carbamoylation: The ethylated product is reacted with phosgene or a similar carbamoylating agent to introduce the carbamoyl group.
Coupling with Prop-2-enoic Acid: Finally, the carbamoylated intermediate is coupled with prop-2-enoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but differs in the presence of a cinnamic acid moiety.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group and an ethylamine moiety.
Uniqueness
3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-10(9-12(11)20-2)7-8-15-13(16)5-6-14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
JPUUXDFBHSYRHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

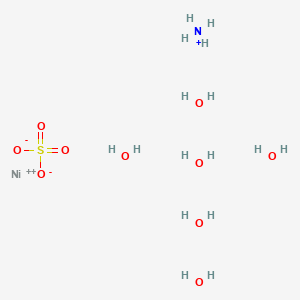
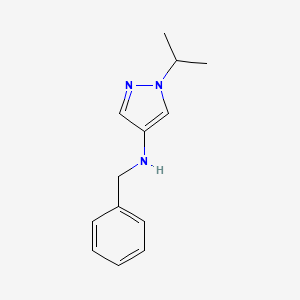
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
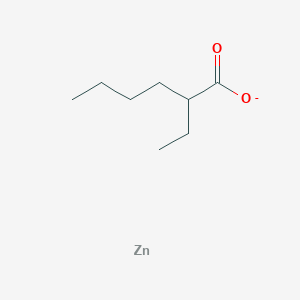

![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)
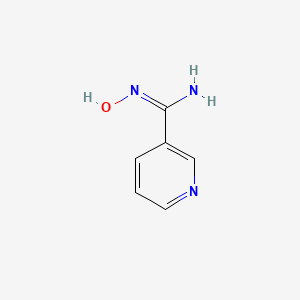
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
